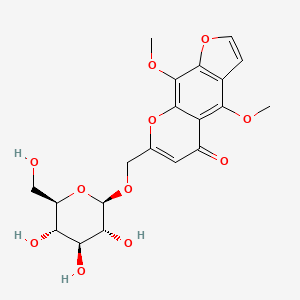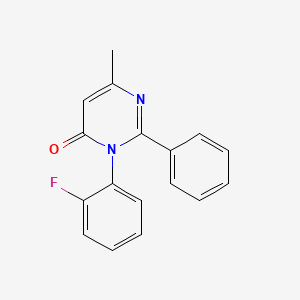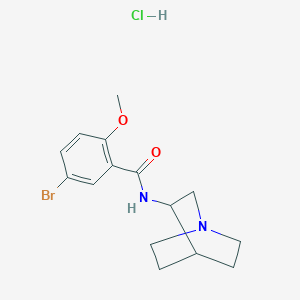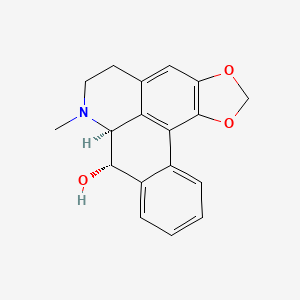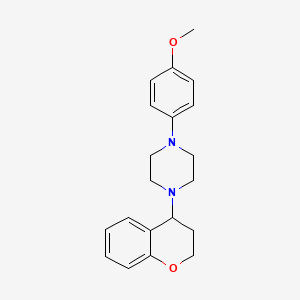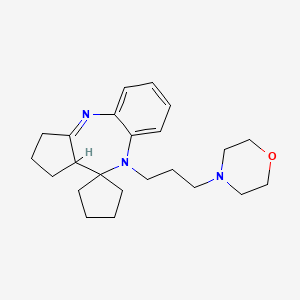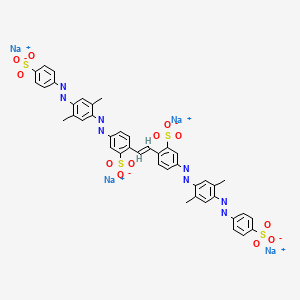
Tetrasodium 4,4'-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2'-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium 4,4’-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonate is a synthetic organic compound widely used as a fluorescent whitening agent. It is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, thereby enhancing the whiteness and brightness of materials. This compound is commonly used in the textile, paper, and detergent industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 4,4’-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonate involves multiple steps:
Diazotization: The process begins with the diazotization of 2,5-dimethyl-4-aminobenzenesulfonic acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,4’-dihydroxystilbene-2,2’-disulfonic acid under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce sulfonate groups, enhancing its solubility in water.
Neutralization: Finally, the sulfonated product is neutralized with sodium hydroxide to yield the tetrasodium salt form.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium 4,4’-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of amines.
Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized fragments of the original compound.
Reduction: Amines derived from the cleavage of azo bonds.
Substitution: Compounds with different functional groups replacing the sulfonate groups.
Scientific Research Applications
Tetrasodium 4,4’-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonate has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in staining procedures to enhance the visibility of biological samples.
Medicine: Investigated for its potential use in diagnostic imaging and as a marker in biomedical research.
Industry: Widely used as a whitening agent in textiles, paper, and detergents to improve the appearance of products.
Mechanism of Action
The compound exerts its effects through the absorption of ultraviolet light and subsequent emission of visible blue light. This fluorescence mechanism involves the excitation of electrons to higher energy states, followed by the release of energy as visible light when the electrons return to their ground state. The molecular targets include chromophores within the compound that facilitate this energy transition.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 4,4’-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonate
- Tetrasodium 4,4’-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonate
- Tetrasodium 4,4’-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonate
Uniqueness
The uniqueness of Tetrasodium 4,4’-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonate lies in its high fluorescence efficiency and stability under various environmental conditions. Its ability to enhance the whiteness and brightness of materials makes it superior to other whitening agents.
Properties
CAS No. |
85959-56-4 |
|---|---|
Molecular Formula |
C42H32N8Na4O12S4 |
Molecular Weight |
1061.0 g/mol |
IUPAC Name |
tetrasodium;5-[[2,5-dimethyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[4-[[2,5-dimethyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C42H36N8O12S4.4Na/c1-25-21-39(27(3)19-37(25)47-43-31-11-15-35(16-12-31)63(51,52)53)49-45-33-9-7-29(41(23-33)65(57,58)59)5-6-30-8-10-34(24-42(30)66(60,61)62)46-50-40-22-26(2)38(20-28(40)4)48-44-32-13-17-36(18-14-32)64(54,55)56;;;;/h5-24H,1-4H3,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4/b6-5+,47-43?,48-44?,49-45?,50-46?;;;; |
InChI Key |
XUBBRWVWKGOFBE-IEBZFWCRSA-J |
Isomeric SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4C)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])C)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC6=CC=C(C=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC(=C(C=C4C)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])C)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC6=CC=C(C=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



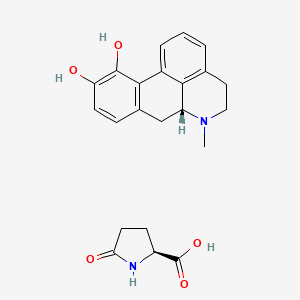
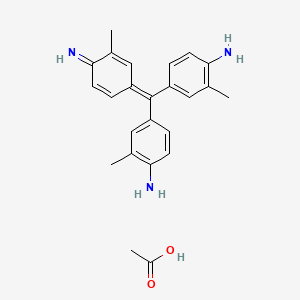
![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)



